![molecular formula C6H8ClN3S B2500863 4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine CAS No. 1511510-10-3](/img/structure/B2500863.png)
4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine
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Overview
Description
“4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions. For instance, Biginelli typed three-component reactions between an aldehyde, malononitrile, and a urea constituent can give a rapid facile pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Scientific Research Applications
- Pyrido[2,3-d]pyrimidines have shown promise as potential anticancer agents. For instance, palbociclib , developed by Pfizer, is a breast cancer drug that contains this scaffold .
- Derivatives of pyrido[2,3-d]pyrimidine have demonstrated anti-inflammatory activity. Compound (104) , bearing a 4-(4-benzyloxy)phenyl moiety, exhibited strong inhibitory activity against prostaglandin E2 (PGE2) production .
Anticancer Agents
Anti-Inflammatory Compounds
Fluorescent Probes for Amino Acid Detection
Mechanism of Action
Target of Action
Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Pyrimidines play a crucial role in purine and pyrimidine salvage pathways . These pathways are essential for the synthesis of nucleic acid components. The de novo pathway enzymes build purine and pyrimidine nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate .
Result of Action
The molecular results of some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties. They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Future Directions
The future directions in the research of pyrimidine derivatives are vast. They are being explored for their potential as kinase inhibitors . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUFMISHXIKMHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine |
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